molecular formula C9H8BrF2N B12395760 Lsd1/2-IN-3

Lsd1/2-IN-3

Cat. No.: B12395760
M. Wt: 248.07 g/mol
InChI Key: VEESSMHTAMEHGS-SVGQVSJJSA-N
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Description

Lsd1/2-IN-3 is a compound that acts as an inhibitor of lysine-specific histone demethylases 1 and 2. These enzymes play a crucial role in the regulation of gene expression by removing methyl groups from specific lysine residues on histone proteins. The inhibition of these enzymes has significant implications in various biological processes, including cancer progression and other diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lsd1/2-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route may vary, but it generally includes the following steps:

    Formation of the Core Structure: This involves the construction of the core chemical structure through a series of reactions such as condensation, cyclization, and functional group transformations.

    Introduction of Functional Groups: Specific functional groups are introduced to the core structure to enhance the inhibitory activity of the compound. This may involve reactions such as alkylation, acylation, and halogenation.

    Purification and Characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods like nuclear magnetic resonance and mass spectrometry.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring consistency and purity. This typically includes:

    Optimization of Reaction Conditions: Reaction conditions are optimized to maximize yield and minimize impurities.

    Use of Industrial Reactors: Large-scale reactors are used to carry out the reactions under controlled conditions.

    Purification and Quality Control: The final product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Lsd1/2-IN-3 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: Substitution reactions involve the replacement of specific functional groups with other groups, altering the compound’s chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield a variety of substituted products with different functional groups.

Mechanism of Action

Lsd1/2-IN-3 exerts its effects by inhibiting the activity of lysine-specific histone demethylases 1 and 2. These enzymes are responsible for removing methyl groups from specific lysine residues on histone proteins, which plays a crucial role in the regulation of gene expression. By inhibiting these enzymes, this compound prevents the removal of methyl groups, leading to changes in chromatin structure and gene expression . The molecular targets of this compound include the active sites of lysine-specific histone demethylases, where it binds and inhibits their enzymatic activity .

Comparison with Similar Compounds

Lsd1/2-IN-3 is unique in its ability to selectively inhibit both lysine-specific histone demethylases 1 and 2, making it a valuable tool for studying the role of these enzymes in various biological processes. Similar compounds include:

These compounds share similar mechanisms of action but differ in their selectivity, potency, and clinical applications, highlighting the unique properties of this compound in scientific research.

Properties

Molecular Formula

C9H8BrF2N

Molecular Weight

248.07 g/mol

IUPAC Name

(1R,2R)-2-(4-bromo-3,5-difluorophenyl)cyclopropan-1-amine

InChI

InChI=1S/C9H8BrF2N/c10-9-6(11)1-4(2-7(9)12)5-3-8(5)13/h1-2,5,8H,3,13H2/t5-,8-/m1/s1

InChI Key

VEESSMHTAMEHGS-SVGQVSJJSA-N

Isomeric SMILES

C1[C@@H]([C@@H]1N)C2=CC(=C(C(=C2)F)Br)F

Canonical SMILES

C1C(C1N)C2=CC(=C(C(=C2)F)Br)F

Origin of Product

United States

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